

# MBX2982 and Glucose-Stimulated Insulin Secretion (GSIS): A Technical Guide

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## Compound of Interest

Compound Name: MBX2982

Cat. No.: B8071637

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## Executive Summary

**MBX2982** is a potent and selective, orally active agonist of the G protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis. **MBX2982** leverages a dual mechanism of action to enhance glucose-stimulated insulin secretion (GSIS). It directly stimulates insulin release from pancreatic  $\beta$ -cells and also promotes the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action offers a promising therapeutic strategy for the management of type 2 diabetes mellitus by improving glycemic control. This technical guide provides a comprehensive overview of the preclinical and clinical data on **MBX2982**, its underlying signaling pathways, and detailed experimental protocols for its evaluation.

## Mechanism of Action: A Dual Approach to GSIS Enhancement

**MBX2982**'s primary pharmacological effect is the potentiation of GSIS through the activation of GPR119. This is achieved through two synergistic pathways:

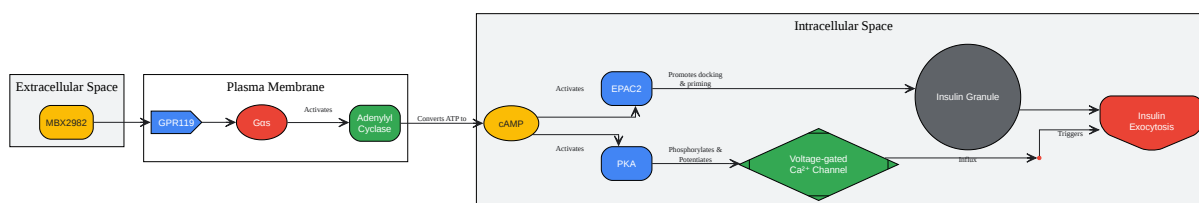
- **Direct Action on Pancreatic  $\beta$ -Cells:** **MBX2982** binds to GPR119 on the surface of pancreatic  $\beta$ -cells. As a G $\alpha$ s-coupled receptor, its activation leads to the stimulation of adenylyl cyclase,

resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia.[1][2]

- Incretin Hormone Secretion: **MBX2982** also activates GPR119 on enteroendocrine L-cells in the gastrointestinal tract. This stimulates the release of incretin hormones, most notably GLP-1.[1][3] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic  $\beta$ -cells, further amplifying glucose-dependent insulin secretion.[2] This indirect mechanism contributes significantly to the overall glucose-lowering effect of **MBX2982**.

## Signaling Pathway of MBX2982 in Pancreatic $\beta$ -Cells

The binding of **MBX2982** to GPR119 initiates a well-defined signaling cascade within the pancreatic  $\beta$ -cell, ultimately leading to enhanced insulin exocytosis.



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Caption: GPR119 signaling cascade in pancreatic  $\beta$ -cells.

The key downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2).[4][5]

- PKA Pathway: Activated PKA phosphorylates various proteins involved in the exocytotic machinery, including components of the SNARE complex and ion channels. This leads to

increased calcium influx and sensitization of the secretory granules to calcium, thereby promoting insulin release.[4]

- EPAC2 Pathway: EPAC2 acts as a guanine nucleotide exchange factor for the small G-protein Rap1. The EPAC2/Rap1 signaling pathway is involved in the mobilization and priming of insulin granules, increasing the size of the readily releasable pool of granules at the plasma membrane.[6]

## Quantitative Data Presentation

### In Vitro Potency

The potency of **MBX2982** in activating the GPR119 receptor has been determined in various cell-based assays.

Assay System	Parameter	Value	Reference
CHO cells expressing human GPR119	EC50 (cAMP production)	5 nM	[1]
HEK293 cells expressing human GPR119	EC50 (cAMP accumulation)	2.758 $\mu$ M (for a similar GPR119 agonist, ZSY-04)	[3]

### Preclinical Efficacy in Animal Models

Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of **MBX2982**.

Animal Model	Treatment	Key Findings	Reference
KM Mice	Single oral dose (3, 10, 30 mg/kg)	Dose-dependent reduction in blood glucose.	<a href="#">[7]</a>
KK-Ay Mice	4-week treatment (10, 30 mg/kg)	Significant reduction in fasting blood glucose and triglycerides; remarkable increase in serum insulin; significant reduction in the area under the glucose curve (30 mg/kg).	<a href="#">[7]</a>
C57BL/6 Mice	Single oral dose (10 mg/kg)	Increased plasma GLP-1 levels without a glucose load.	<a href="#">[8]</a>

## Clinical Trial Results

**MBX2982** has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1a Study in Healthy Volunteers[\[3\]](#)

Parameter	Dosage	Outcome
Safety & Tolerability	10 - 1000 mg	Well tolerated with no dose-related adverse events.
Pharmacokinetics	Single ascending doses	Rapid absorption and a half-life consistent with once-daily dosing.
Pharmacodynamics	Following a mixed meal	Dose-dependent reductions in glucose and increases in GLP-1.

#### Phase 1b Study in Male Patients with Impaired Fasting Glucose (IFG)[\[1\]](#)[\[2\]](#)

Parameter	Dosage	Outcome
Glucose Excursion (MMTT)	100 or 300 mg for 3-4 days	Significant reductions of 26-37% (31-44% in patients with higher baseline FPG).
Glucagon (MMTT)	300 mg dose	17% reduction.
GSIS (Graded Glucose Infusion)	100 or 300 mg for 4 days	Evidence of enhanced GSIS (p=0.07).

#### Phase 2a Study in Patients with Type 1 Diabetes (NCT04432090)[\[9\]](#)[\[10\]](#)

Parameter	Dosage	Outcome
Glucagon Counterregulation to Hypoglycemia	600 mg daily for 14 days	No significant improvement in glucagon response.
GLP-1 Response (MMTT)	600 mg daily for 14 days	17% higher compared to placebo, demonstrating target engagement.

## Experimental Protocols

# In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to assess the effect of **MBX2982** on insulin secretion from pancreatic  $\beta$ -cell lines (e.g., MIN-6) or isolated islets.

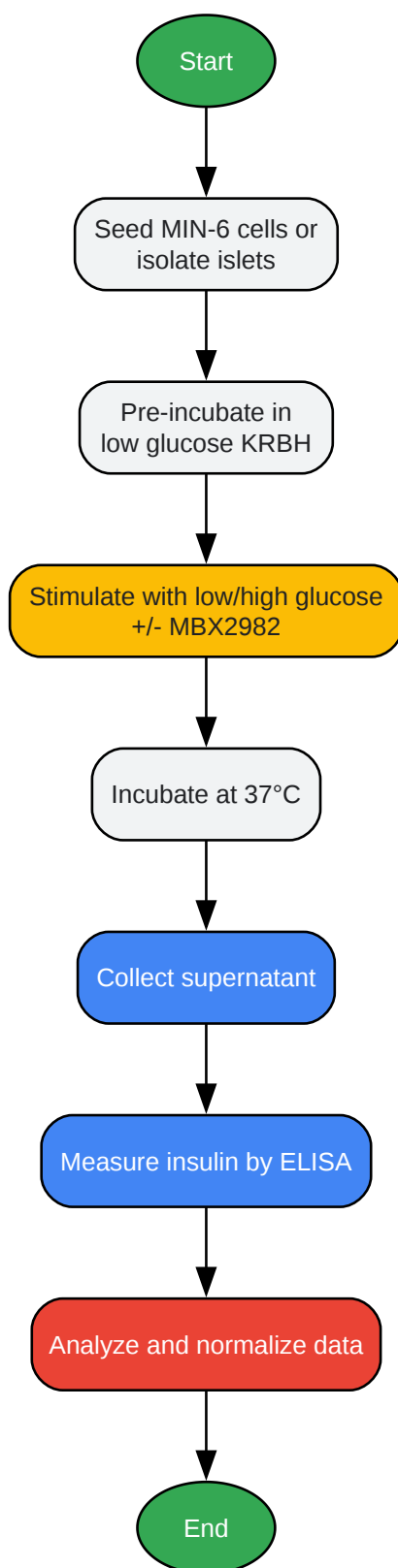
## Materials:

- MIN-6 cells or isolated rodent/human islets
- Culture medium (e.g., DMEM with 10% FBS)
- Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO<sub>3</sub>, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, and 0.1% BSA, pH 7.4.
- Low glucose KRBH (2.8 mM glucose)
- High glucose KRBH (16.7 mM glucose)
- **MBX2982** stock solution (in DMSO) and serial dilutions
- Insulin ELISA kit
- 24-well or 96-well culture plates

## Procedure:

- **Cell Seeding:** Seed MIN-6 cells in a 24-well plate and culture until they reach 80-90% confluency. For islets, use a sufficient number of size-matched islets per condition.
- **Pre-incubation:** Gently wash the cells/islets twice with KRBH buffer containing low glucose (2.8 mM). Then, pre-incubate in low glucose KRBH for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Stimulation:** Discard the pre-incubation buffer. Add fresh low glucose (2.8 mM) or high glucose (16.7 mM) KRBH buffer containing different concentrations of **MBX2982** or vehicle (DMSO) to the respective wells.

- Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Sample Collection: Carefully collect the supernatant from each well.
- Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
- Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as fold-change over the vehicle control at the respective glucose concentrations.



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Caption: Workflow for an in vitro GSIS assay.

## In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of **MBX2982** on glucose tolerance in an animal model.

### Materials:

- Male C57BL/6 mice or other appropriate diabetic model (e.g., KK-Ay mice)
- **MBX2982** formulation for oral gavage
- Vehicle control
- Glucose solution (2 g/kg body weight)
- Blood glucose meter and test strips
- Blood collection tubes (for insulin and GLP-1 measurement)

### Procedure:

- Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
- Baseline Measurement (t = -30 min): Take a baseline blood sample from the tail vein to measure fasting blood glucose, insulin, and GLP-1 levels.
- Compound Administration (t = -30 min): Administer **MBX2982** or vehicle via oral gavage.
- Glucose Challenge (t = 0 min): Administer a glucose solution (2 g/kg) via oral gavage.
- Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
- Hormone Measurement: Process the collected blood to plasma and store at -80°C for subsequent analysis of insulin and GLP-1 levels using ELISA kits.

- Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for glucose. Compare the AUC between the **MBX2982**-treated and vehicle-treated groups. Analyze the changes in insulin and GLP-1 levels over time.



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